molecular formula C30H22N4 B402581 1,1',3',5-tetraphenyl-3,5'-bis(1H-pyrazole)

1,1',3',5-tetraphenyl-3,5'-bis(1H-pyrazole)

Cat. No.: B402581
M. Wt: 438.5g/mol
InChI Key: NOQNOLIZXNYAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’,3’,5-Tetraphenyl-3,5’-bipyrazole is a compound characterized by the presence of two pyrazole rings, each substituted with phenyl groups at the 1, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’,3’,5-Tetraphenyl-3,5’-bipyrazole can be synthesized through the reaction of phenylhydrazine with 1,6-diphenyl-1,3,4,6-hexanetetraone. The reaction typically involves the following steps :

    Formation of Intermediate Diketone: Phenylhydrazine reacts with 1,6-diphenyl-1,3,4,6-hexanetetraone to form an intermediate diketone.

    Formation of Bipyrazole: The intermediate diketone further reacts with another mole of phenylhydrazine to yield 1,1’,3’,5-tetraphenyl-3,5’-bipyrazole.

Industrial Production Methods

While specific industrial production methods for 1,1’,3’,5-tetraphenyl-3,5’-bipyrazole are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’,3’,5-Tetraphenyl-3,5’-bipyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Substitution reactions can occur at the phenyl rings or the pyrazole rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the phenyl or pyrazole rings.

Scientific Research Applications

1,1’,3’,5-Tetraphenyl-3,5’-bipyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’,3’,5-tetraphenyl-3,5’-bipyrazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique electronic and catalytic properties, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ion and the nature of the coordination complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’,3’,5-Tetraphenyl-3,5’-bipyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in forming stable coordination complexes with metal ions, which can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C30H22N4

Molecular Weight

438.5g/mol

IUPAC Name

3-(2,5-diphenylpyrazol-3-yl)-1,5-diphenylpyrazole

InChI

InChI=1S/C30H22N4/c1-5-13-23(14-6-1)27-21-30(34(31-27)26-19-11-4-12-20-26)28-22-29(24-15-7-2-8-16-24)33(32-28)25-17-9-3-10-18-25/h1-22H

InChI Key

NOQNOLIZXNYAAM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=CC(=NN4C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=CC(=NN4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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